![molecular formula C18H17N3O2S2 B2537622 N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide CAS No. 1008454-60-1](/img/structure/B2537622.png)
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide
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Overview
Description
Thiophene derivatives, such as the one you mentioned, have been synthesized and studied for their potential therapeutic importance . They have shown inhibitory effects against various organisms, particularly B. subtilis, E. coli, P. vulgaris, and S. aureus .
Molecular Structure Analysis
Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . The “electron pairs” on sulfur are significantly delocalized in the π electron system and behave extremely reactive like benzene derivative . Thiophene forms an azeotrope with ethanol like benzene .Scientific Research Applications
- Hybrid Molecules : N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide can serve as a building block for hybrid materials and polymers. These hybrid molecules find applications in drug delivery systems and material science .
- Nitro Group : The nitro group in this compound plays a significant role in pharmaceutical chemistry. It imparts specific chemical properties and diverse biological activities. Many drugs feature a nitro group, making it an essential pharmacophore .
- Thiophene Derivatives : Thiophene-containing compounds have shown promise as antimicrobial agents. Researchers can explore the antimicrobial potential of N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide against multidrug-resistant Gram-positive pathogens .
- Key Building Block : The compound can serve as a versatile intermediate in organic synthesis. Its utility extends to the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Medicinal Chemistry and Drug Development
Pharmacophore Design
Antimicrobial Research
Organic Synthesis
Structure Determination
Future Directions
Mechanism of Action
Target of Action
It’s known that thiophene and its substituted derivatives, which this compound is a part of, have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that the compound was docked with ampicillin-ctx-m-15, showing good binding interaction between the ligand and the targeted amino acids . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene and its derivatives , it can be inferred that this compound may affect multiple biochemical pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer.
Pharmacokinetics
Thiophene and its derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound.
Result of Action
Given the wide range of therapeutic properties of thiophene and its derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level, depending on the specific target and biochemical pathway involved.
properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11-5-3-6-15(12(11)2)21-17(13-9-25(23)10-14(13)20-21)19-18(22)16-7-4-8-24-16/h3-8H,9-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKGHYXJEUXAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide |
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